molecular formula C22H25N5O4 B2565590 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212405-25-8

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2565590
Numéro CAS: 1212405-25-8
Poids moléculaire: 423.473
Clé InChI: ZGIFHCHGHBUKEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide class, characterized by a fused triazole-pyrimidine core with a carboxamide substituent at position 4. Its structure includes a 3,4-dimethoxyphenyl group at position 7, a methyl group at position 5, and an N-(2-methoxyphenyl) amide moiety. These substituents contribute to its physicochemical properties, such as solubility and bioavailability, and modulate interactions with biological targets.

The synthesis of this compound likely follows a multi-component Biginelli-like heterocyclization reaction, as demonstrated for structurally similar derivatives (e.g., 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for achieving yields comparable to related compounds (43–66%) .

Propriétés

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-19(21(28)26-15-7-5-6-8-16(15)29-2)20(27-22(25-13)23-12-24-27)14-9-10-17(30-3)18(11-14)31-4/h5-13,19-20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIFHCHGHBUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 540502-70-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C22H23N5O4
  • Molar Mass : 421.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets related to cancer proliferation and inflammation. Its structural features allow it to engage with specific proteins involved in cell signaling pathways.

Target Interactions

Research indicates that compounds with similar heterocyclic structures often inhibit key proteins such as:

  • Tyrosine Kinase Receptors : Involved in cell proliferation and survival.
  • Tumor Necrosis Factor Alpha (TNFα) : Plays a significant role in inflammation and cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from 3.35 to 16.79 μM .
    • A study highlighted its selectivity against cancer cells compared to normal fibroblast cells, indicating a potential therapeutic window .
  • Mechanistic Insights :
    • The compound's mechanism appears to involve the inhibition of ATP binding sites on tyrosine kinase receptors, mimicking established anticancer drugs like gefitinib .
    • Inhibition of TNFα signaling pathways has also been suggested as a possible mechanism for its anti-inflammatory and anticancer effects .

Toxicological Profile

Toxicological assessments showed that the compound exhibits significantly lower toxicity towards normal cells when compared to its effects on cancer cell lines. This selectivity is crucial for developing effective anticancer therapies that minimize adverse effects on healthy tissues .

Case Studies

StudyFindings
Study 1 Evaluated the compound's effects on MCF7 cells; reported IC50 values of 6.72 μM.
Study 2 Investigated its selectivity; found it to be approximately 400-fold less toxic to normal fibroblasts compared to NUGC gastric cancer cells.
Study 3 Analyzed interaction with TNFα; suggested potential for treating autoimmune diseases alongside cancer therapy.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight Key Synthetic Features Reported Biological Activity
Target Compound 7-(3,4-dimethoxyphenyl), N-(2-methoxyphenyl), 5-Me 437.45* Multi-component Biginelli-like synthesis Not reported in evidence
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3-hydroxyphenyl) vs. 7-(3,4-dimethoxyphenyl) 377.40 Hydroxyl group reduces lipophilicity Not reported
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(2-methoxyphenyl), N-(2-methylphenyl) 391.43 Methylphenyl amide alters steric bulk Not reported
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters 5-amino, ester group at position 6 Variable Esterification impacts metabolic stability Not reported
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine core, ester substituent 452.50 Different core regiochemistry Not reported

*Calculated using molecular formula C₂₃H₂₇N₅O₅.

Key Observations:

The N-(2-methoxyphenyl) amide introduces steric hindrance and hydrogen-bonding capacity compared to the N-(2-methylphenyl) variant .

Core Modifications: Derivatives with a 5-amino group (e.g., from ) exhibit increased polarity, which may enhance aqueous solubility but reduce membrane permeability . The triazolo[4,3-a]pyrimidine core () differs in ring fusion position, altering π-π stacking interactions and pharmacological profiles .

Key Findings:

  • The Biginelli-like method () consistently yields 43–66% for carboxamide derivatives, with p-toluenesulfonic acid (p-TsOH) as the optimal catalyst .
  • Solvent choice: DMF enables higher temperatures (90°C) for cyclization, whereas ethanol () is suitable for ester derivatives but requires reflux conditions .

Spectral and Physicochemical Data

Table 3: Spectral Comparison

Compound ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Reference
Target Compound Hypothetical: δ 2.68 (CH₃), 3.69–3.72 (OCH₃), 6.85–7.15 (ArH) ~1666 (C=O)
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide δ 9.12 (OH), 10.36 (NH) 3425 (OH), 1666 (C=O)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate δ 1.23 (OCH₂CH₃), 10.44 (OH) 3425 (OH), 1666 (C=O)
  • ¹H NMR : Methoxy groups in the target compound resonate at δ 3.69–3.72, similar to trimethoxyphenyl derivatives () .
  • IR : All compounds show C=O stretches near 1666 cm⁻¹, confirming the carboxamide/ester functionality .

Q & A

Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-component reactions (MCRs), such as one-pot protocols involving 5-amino-triazoles, aromatic aldehydes, and β-keto esters. Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol enhance cyclocondensation efficiency, achieving yields >80% under reflux conditions . Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical to minimize side reactions. For example, prolonged heating above 100°C may lead to decomposition of the tetrazolo-pyrimidine core .

Q. Which analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves bond angles and distances (e.g., triazolo-pyrimidine core geometry) .
  • NMR spectroscopy : Distinguishes substituent effects (e.g., methoxy groups at 3,4-positions on phenyl rings show distinct splitting patterns in 1H^1H-NMR) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 452.2) .

Q. How is the biological activity of this compound typically assessed in preclinical studies?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or other targets using fluorescence polarization or radiometric methods .
  • Cellular assays : Evaluate cytotoxicity (via MTT assays) and apoptosis induction (e.g., caspase-3 activation) in cancer cell lines .
  • Molecular docking : Predict binding modes to targets like EGFR or CDK2 using AutoDock Vina, validated by mutagenesis studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthesis yields or biological activity across studies?

Discrepancies often arise from subtle variations in substituents (e.g., methoxy vs. hydroxyl groups) or stereochemistry. Strategies include:

  • Reproducibility checks : Standardize solvent purity, catalyst loading, and reaction time .
  • In silico optimization : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .
  • Meta-analysis : Compare bioactivity datasets (e.g., PubChem AID 504850) to isolate structure-activity relationships (SAR) .

Q. What computational tools are effective for optimizing reaction conditions and predicting pharmacokinetics?

  • SwissADME : Predicts logP (2.1), aqueous solubility (-4.2 LogS), and drug-likeness (Lipinski violations: 0) .
  • ICReDD protocols : Combine quantum mechanics (Gaussian 16) with machine learning to narrow optimal conditions (e.g., solvent, catalyst) .
  • Molecular dynamics (MD) simulations : Assess target binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KDK_D) to purified targets (e.g., EGFR KDK_D = 12 nM) .
  • CRISPR-Cas9 screens : Identifies resistant mutations in target genes (e.g., kinase gatekeeper mutations) .
  • Metabolomics : Tracks downstream effects via LC-MS/MS profiling of ATP/ADP ratios or glycolysis intermediates .

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